molecular formula C21H17FN2O B5144970 2-(2-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

2-(2-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B5144970
M. Wt: 332.4 g/mol
InChI Key: WGVPYFFGUONXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of fluorine and methyl groups attached to phenyl rings, which are further connected to a tetrahydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with 4-methylbenzylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired tetrahydroquinazoline compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinones.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.

    Substitution: Halogenation, nitration, and other substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted quinazolines and quinazolinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Fluorophenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The fluorine and methyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target proteins or enzymes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one
  • 2-(2-Bromophenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one
  • 2-(2-Iodophenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-fluorophenyl)-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O/c1-14-10-12-15(13-11-14)24-20(16-6-2-4-8-18(16)22)23-19-9-5-3-7-17(19)21(24)25/h2-13,20,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVPYFFGUONXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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